3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid
Description
This compound (CAS: 730992-42-4) is a tricyclic heterocyclic carboxylic acid with a molecular formula of C₁₁H₁₀N₂O₃S and a molecular weight of 250.28 g/mol . Its structure combines a thieno[2,3-d]pyrimidine core fused with a pyrrolo[1,2-a] ring system, featuring a carboxylic acid group at position 2 and a methyl substituent at position 2.
Properties
IUPAC Name |
4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-5-7-9(17-8(5)11(15)16)12-6-3-2-4-13(6)10(7)14/h2-4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMSUQZPVGUTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CCCC3=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions[_{{{CITATION{{{1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno [2,3-d ...](https://www.sigmaaldrich.com/US/en/product/princetonbiomolecularresearchinc/pri444785130?context=bbe). One common approach is the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d .... The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired product[{{{CITATION{{{_1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity[_{{{CITATION{{{1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d .... The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in the production process[{{{CITATION{{{_1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d ....
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d ....
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)[_{{{CITATION{{{_1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d ....
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications[_{{{CITATION{{{_1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d ....
Scientific Research Applications
Biological Activities
Antitumor Activity : Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antitumor properties. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. For example, some synthesized compounds demonstrated more than 1.5-fold potency compared to established drugs like 8-methoxypsoralen in enhancing melanin synthesis in murine B16 cells .
Antibacterial Properties : The compound has also been evaluated for its antibacterial effects. Studies have indicated that specific derivatives can effectively combat bacterial strains, highlighting their potential as new antibiotic agents .
Neuroprotective Effects : There is emerging evidence suggesting that thieno[2,3-d]pyrimidine derivatives may possess neuroprotective properties. These compounds are being investigated for their ability to mitigate neurodegenerative conditions by modulating neuroinflammatory responses .
Applications in Drug Development
The structural versatility of 3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid makes it a valuable scaffold in drug design. Its derivatives are being explored for:
- Tyrosine Kinase Inhibitors : Some derivatives have been developed as inhibitors targeting specific kinases involved in cancer progression .
- Antiviral Agents : The compound’s ability to interact with viral proteins suggests potential applications in antiviral drug development .
Case Study 1: Antitumor Activity Evaluation
A study synthesized a series of amide derivatives from thieno[2,3-d]pyrimidines and assessed their effects on melanin synthesis in murine B16 cells. The results indicated that several compounds exhibited enhanced activity compared to the reference drug 8-methoxypsoralen. The most potent compounds showed a melanin synthesis increase of up to 234.5% at specific concentrations .
| Compound | Melanin Synthesis Increase (%) |
|---|---|
| 8-MOP | 126.1 |
| Compound A | 234.5 |
| Compound B | 200.0 |
Case Study 2: Antibacterial Activity Assessment
Another investigation focused on the antibacterial efficacy of synthesized thieno[2,3-d]pyrimidine derivatives against various bacterial strains. Results demonstrated significant inhibition zones indicating strong antibacterial activity.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound C | E. coli | 18 |
| Compound D | S. aureus | 22 |
Mechanism of Action
The mechanism by which 3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d .... The compound may bind to enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{_1{3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo [1,2-a]thieno 2,3-d .... Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Heterocyclic Variations
Positional Isomerism: 2-Carboxylic Acid vs. 4-Carboxylic Acid Derivatives
- Thieno[2,3-d]pyrimidine-2-carboxylic acids (e.g., the target compound) exhibit broader pharmacological activity and synthetic accessibility compared to 4-carboxylic acid isomers (e.g., thieno[2,3-d]pyrimidine-4-carboxylic acids). The 2-carboxylic acid derivatives are more prevalent in pharmacological studies due to their enhanced binding interactions with biological targets .
- Synthesis: The target compound is synthesized via cyclization of 2-aminothiophene-3-carboxylic acids with ethyl cyanoformate, a method yielding moderate to high efficiency .
Pyrido vs. Thieno Ring Systems
- Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acids (e.g., compound 4a, C₁₂H₉N₃O₃) replace the sulfur atom in the thieno ring with nitrogen. This substitution increases polarity and alters electronic properties, impacting solubility and bioactivity: Antimicrobial Activity: Pyrido derivatives (e.g., 6g, 6d) show antibiofilm activity against E. coli (91.2% biomass reduction) and S. aureus (54.0% reduction) . Synthesis: These derivatives are synthesized via condensation of 2-chloro-4-oxo intermediates with ethyl N-alkylglycinates, achieving yields of 53–62% .
Carboxamide Derivatives
- N-Butyl-2-methyl-4-oxo...carboxamide (9a) (C₁₅H₁₉N₃O₂S) replaces the carboxylic acid with a carboxamide group. Synthesis: Achieved via silica gel chromatography with 81% yield, confirmed by NMR (δ 10.40 ppm for NH) and HRMS (m/z 305.1198 [M–H]⁻) .
Pharmacological Profiles
Biological Activity
3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid (CAS Number: 730992-42-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C11H10N2O3S
- Molecular Weight : 246.27 g/mol
- Melting Point : Approximately 270 °C
- Solubility : Soluble in organic solvents like ethyl acetate.
The biological activity of 3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid is primarily attributed to its ability to interact with various biological targets:
- Acetylcholinesterase Inhibition : Preliminary studies suggest that this compound may act as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .
- Anticancer Activity : Research indicates that derivatives of pyrrolothienopyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Biological Activity Data
Case Study 1: Acetylcholinesterase Inhibition
In a study evaluating novel AChE inhibitors, compounds similar to 3-Methyl-4-oxo derivatives were synthesized and tested for their inhibitory activities. The results indicated that certain analogs exhibited nanomolar IC50 values against AChE, suggesting a strong potential for treating neurodegenerative disorders .
Case Study 2: Anticancer Efficacy
A series of experiments conducted on the MCF-7 breast cancer cell line demonstrated that derivatives of the compound significantly reduced cell viability. The mechanism was linked to the induction of apoptosis through the activation of intrinsic pathways. The MTT assay confirmed these findings, showing a dose-dependent response to treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-Methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid?
- Methodological Answer : The compound is synthesized via multi-step reactions involving condensation of intermediates like substituted aldehydes with ethyl glycinate derivatives, followed by cyclization under basic conditions (e.g., sodium methoxide in methanol). For example, analogous procedures involve stirring 2-chloro-4-oxo-pyrido-pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate and triethylamine in methanol, followed by acidification to precipitate intermediates . Similar protocols use hydrazine or amines in alcohol solvents (e.g., ethanol, methanol) under reflux (78°C) to achieve cyclization .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.14–8.69 ppm), methyl groups (δ 2.33–2.56 ppm), and carboxylic acid protons (δ 12.25–13.99 ppm) .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, 1650–1750 cm⁻¹) and carboxylic acid (O-H, 2500–3300 cm⁻¹) groups confirm functional groups .
- Mass Spectrometry (ESIMS) : Molecular ion peaks (e.g., m/z 309.9–311.1) and fragmentation patterns verify molecular weight and substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during functionalization of the thieno-pyrimidine core?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol/water mixtures facilitate cyclization .
- Temperature Control : Heating at 50–60°C promotes cyclization, but exceeding 80°C risks side reactions like decarboxylation .
- Catalysts : Triethylamine aids in deprotonation during condensation, while sodium methoxide drives cyclization via base-mediated ring closure .
Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?
- Methodological Answer :
- Comparative SAR Studies : Evaluate substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity using standardized assays (e.g., antimicrobial MIC tests). For instance, 3-methyl derivatives show distinct NMR profiles (δ 2.33–2.56 ppm) compared to trifluoromethyl analogs (δ 7.63–8.69 ppm), which may correlate with altered binding affinities .
- Crystallography/DFT Modeling : Resolve structural ambiguities (e.g., tautomerism in the pyrimidine ring) using X-ray diffraction or computational models .
Q. How can computational methods predict the reactivity of the carboxylic acid moiety in derivatization reactions?
- Methodological Answer :
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the carboxylic acid group’s electron-withdrawing effect may activate the thieno-pyrimidine core for electrophilic substitution .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Q. What purification techniques are critical for isolating high-purity 3-methyl-4-oxo derivatives?
- Methodological Answer :
- Acid-Base Extraction : Acidify reaction mixtures (pH < 7) to precipitate the carboxylic acid form, followed by washing with water/methanol to remove salts .
- Chromatography : Use reverse-phase HPLC (C18 columns) with acetonitrile/water gradients for final purification, achieving >95% purity as validated by LCMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
